2-Bromopentadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXQOFXMCVOPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545079 | |
| Record name | 2-Bromopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82144-78-3 | |
| Record name | 2-Bromopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 2 Bromopentadecanoic Acid
Stereoselective Synthesis and Enantiomeric Resolution Approaches
The biological activities of chiral molecules are often enantiomer-dependent. Therefore, the ability to produce enantiomerically pure forms of 2-bromopentadecanoic acid is crucial for detailed pharmacological and mechanistic investigations. Both stereoselective synthesis and the resolution of racemic mixtures represent viable strategies to achieve this goal.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. While specific protocols for this compound are not extensively documented, established methods for the asymmetric α-bromination of carboxylic acids can be adapted. One potential approach involves the use of a chiral auxiliary. In this strategy, pentadecanoic acid is first converted to a chiral derivative, for instance, by forming an amide with a chiral amine. Subsequent bromination at the α-position is then directed by the chiral auxiliary, leading to a diastereoselective reaction. The final step involves the removal of the auxiliary to yield the desired enantiomer of this compound.
Another promising avenue is organocatalysis. Chiral catalysts, such as derivatives of proline or cinchona alkaloids, have been successfully employed for the enantioselective α-functionalization of carbonyl compounds. A hypothetical reaction scheme could involve the in situ generation of an enolate from a pentadecanoic acid derivative, which is then asymmetrically brominated in the presence of a chiral catalyst.
Enantiomeric Resolution: This approach begins with a racemic mixture of this compound, which is then separated into its constituent enantiomers. A classical and widely used method is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base, such as a naturally occurring alkaloid like brucine (B1667951) or strychnine, or a synthetic chiral amine like (R)- or (S)-1-phenylethanamine. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the individual enantiomers of this compound can be recovered by treatment with a strong acid to break the salt.
Chiral chromatography is another powerful technique for enantiomeric resolution. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. High-performance liquid chromatography (HPLC) with a suitable chiral column is a common and effective method for the analytical and preparative separation of chiral carboxylic acids.
Table 1: Comparison of Approaches for Obtaining Enantiomerically Pure this compound
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stereoselective Synthesis | Direct synthesis of a single enantiomer using chiral reagents, catalysts, or auxiliaries. | High potential for enantiomeric excess; avoids loss of 50% of the material. | Requires development of specific reaction conditions; may involve more complex synthetic routes. |
| Enantiomeric Resolution via Diastereomeric Salts | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Well-established and widely applicable method; can be scaled up. | Maximum theoretical yield is 50% for the desired enantiomer; can be labor-intensive and require trial-and-error to find a suitable resolving agent. |
| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | High separation efficiency; applicable to a wide range of compounds; can be used for both analytical and preparative scales. | Can be expensive, especially for large-scale separations; requires specialized equipment. |
Preparation of Radiolabeled and Bioorthogonal Analogues for Mechanistic Studies
To investigate the metabolic fate, distribution, and molecular interactions of this compound, it is often necessary to use labeled versions of the molecule. Radiolabeling and bioorthogonal labeling are two key strategies to achieve this.
Radiolabeled Analogues: Introducing a radioactive isotope into the structure of this compound allows for highly sensitive detection and quantification in biological systems. Common isotopes used for this purpose include carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).
A potential synthesis of [1-¹⁴C]-2-bromopentadecanoic acid could start with [¹⁴C]cyanide. This could be used to displace a halogen from a C14 alkyl halide to form a ¹⁴C-labeled nitrile, which can then be hydrolyzed to the corresponding carboxylic acid. Bromination at the α-position would then yield the desired radiolabeled product. Alternatively, starting with commercially available [1-¹⁴C]pentadecanoic acid, direct α-bromination could be performed.
Tritium labeling can often be achieved by catalytic hydrogenation of an unsaturated precursor with tritium gas (³H₂). For example, a precursor such as 2-bromo-pentadec-x-enoic acid could be synthesized and then subjected to catalytic tritiation to introduce tritium atoms at the positions of the double bond.
Bioorthogonal Analogues: Bioorthogonal chemistry involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. This allows for the specific labeling and visualization of molecules of interest. A common strategy for fatty acids is to introduce a small, inert functional group that can undergo a specific "click chemistry" reaction.
For this compound, a terminal alkyne or azide (B81097) group could be incorporated at the ω-position of the fatty acid chain. For example, starting with a ω-hydroxy fatty acid, the hydroxyl group could be converted to an azide or used as a handle to attach an alkyne-containing moiety. The resulting bioorthogonal analogue of this compound could then be introduced into a biological system. After a period of metabolic incorporation, the cells or tissues can be treated with a complementary probe containing a fluorescent dye or an affinity tag (like biotin) attached to the corresponding azide or alkyne. This allows for the specific detection and visualization of the modified fatty acid and its cellular targets.
Table 2: Labeling Strategies for this compound
| Labeling Strategy | Description | Common Isotopes/Groups | Detection Method |
|---|---|---|---|
| Radiolabeling | Incorporation of a radioactive isotope. | ¹⁴C, ³H | Scintillation counting, autoradiography |
| Bioorthogonal Labeling | Incorporation of a non-native, non-perturbing functional group for subsequent chemical ligation. | Terminal alkyne, azide | Fluorescence microscopy, flow cytometry, Western blotting (after ligation to a reporter molecule) |
Derivatization Strategies for Enhanced Specificity and Detection
The analysis of fatty acids, including this compound, can be challenging due to their inherent chemical properties, such as poor ionization efficiency in mass spectrometry. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties.
Enhanced Specificity: Derivatization can be used to tag the molecule for specific interactions. For example, the carboxylic acid group can be coupled to a molecule with high affinity for a particular protein or surface, thereby enhancing the specificity of its binding in certain experimental setups.
Enhanced Detection: A primary goal of derivatization is to improve the detectability of the analyte. For mass spectrometry (MS), the carboxylic acid group of this compound can be derivatized to introduce a permanently charged group or a group that is more readily ionized. This can significantly enhance the signal in electrospray ionization (ESI)-MS, particularly in the positive ion mode. Reagents such as picolinylamines or those that introduce a quaternary ammonium (B1175870) group are often used for this purpose. This "charge-reversal" derivatization can lead to a substantial increase in sensitivity, allowing for the detection of lower concentrations of the fatty acid.
For fluorescence-based detection, the carboxylic acid can be reacted with a fluorescent labeling reagent. These reagents typically contain a reactive group that forms a covalent bond with the carboxyl group, and a fluorophore that emits light upon excitation. Common fluorescent tags include coumarin, fluorescein, and BODIPY derivatives. The use of fluorescently labeled this compound enables its detection and quantification using techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector, as well as its visualization in cellular imaging studies.
Table 3: Derivatization Strategies for Improved Analysis of this compound
| Analytical Technique | Derivatization Goal | Example Reagent Class | Resulting Derivative |
|---|---|---|---|
| Mass Spectrometry (MS) | Enhance ionization efficiency | Picolinylamines, quaternary ammonium-containing reagents | Picolinyl esters, quaternary ammonium esters |
| Fluorescence Detection | Introduce a fluorescent tag | Coumarin-based reagents, BODIPY-based reagents | Fluorescent esters |
| Gas Chromatography (GC) | Increase volatility | Silylating agents (e.g., BSTFA), alkylating agents (e.g., BF₃/methanol) | Trimethylsilyl esters, methyl esters |
Molecular and Cellular Mechanisms of 2 Bromopentadecanoic Acid Action
Inhibition of Protein S-Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to specific cysteine residues of a protein via a thioester bond. researchgate.netnih.gov This process is critical for regulating protein stability, subcellular localization, and interactions. researchgate.net The compound 2-bromohexadecanoic acid (2-BP) has emerged as a general inhibitor of protein S-palmitoylation. researchgate.netnih.gov It is a nonmetabolizable analog of palmitate that impedes this crucial cellular process through several distinct mechanisms. selleckchem.com
The enzymatic process of S-palmitoylation is catalyzed by a family of integral membrane enzymes known as protein acyltransferases (PATs), characterized by a conserved Asp-His-His-Cys (DHHC) catalytic motif. researchgate.netnih.govnih.gov Mammals express 23 different DHHC enzymes, which are considered potential therapeutic targets for various diseases. nih.govpnas.org
2-BP acts as a direct and irreversible inhibitor of the palmitoyltransferase activity of DHHC proteins. selleckchem.commedchemexpress.com Research has demonstrated that 2-BP potently inhibits DHHC enzymes with IC50 values in the low micromolar range, indicating a strong inhibitory effect. For instance, monomeric human DHHC20 (hDHHC20) is inhibited by 2-bromopalmitic acid with an IC50 of 4.5 µM. pnas.orgpnas.org Similarly, other studies have reported IC50 values of approximately 4 µM for the inhibition of multiple PAT activities. selleckchem.com However, it is noteworthy that 2-BP is generally not selective for individual DHHC enzymes, acting as a broad inhibitor of this enzyme family. researchgate.net
Inhibitory Concentration (IC50) of 2-Bromohexadecanoic Acid on DHHC Enzymes
| Enzyme Target | Reported IC50 | Reference |
|---|---|---|
| Monomeric hDHHC20 | 4.5 µM | pnas.orgpnas.org |
| Multiple Palmitoyl-Acyl Transferases (PATs) | ~4 µM | selleckchem.com |
The inhibitory action of 2-BP on DHHC enzymes is irreversible. nih.gov The mechanism underlying this permanent inhibition is a covalent blockade of the enzyme's active site. researchgate.netnih.gov 2-BP belongs to the α-halo-carbonyl group of compounds, which are known to be chemically reactive electrophiles. nih.govnih.gov
The catalytic cycle of a DHHC enzyme involves auto-acylation at the highly conserved cysteine residue within the DHHC motif, forming a transient enzyme-acyl intermediate. nih.gov This intermediate is then resolved by the transfer of the palmitoyl (B13399708) group to a cysteine residue on a substrate protein. nih.gov 2-BP disrupts this cycle by covalently modifying the catalytic cysteine of the DHHC enzyme through electrophilic alkylation. researchgate.netnih.gov This covalent modification permanently blocks the formation of the essential PAT acyl-intermediate, thereby abolishing the enzyme's acyl-transferase activity. nih.gov
Beyond the direct inhibition of DHHC enzymes, 2-BP also interferes with S-palmitoylation through substrate competition. nih.govumich.edu In the cellular environment, 2-BP can be metabolically activated by being converted to 2-bromopalmitoyl-CoA, although this conversion is less efficient than that of its natural counterpart, palmitate. researchgate.netnih.govacs.org
Once converted to its CoA ester, 2-bromopalmitoyl-CoA can compete with the natural substrate, palmitoyl-CoA, for binding to the active site of DHHC enzymes. biorxiv.org Furthermore, there is evidence that 2-BP can directly compete with substrate proteins for palmitoylation. nih.govumich.edu Studies suggest that the site of modification by 2-BP on a substrate protein likely coincides with the native palmitoylated cysteine residue. umich.edu This indicates a direct covalent competition where 2-BP blocks the incorporation of palmitate onto the target protein itself. nih.gov This dual-pronged attack—inhibiting the enzyme and blocking the substrate—highlights the promiscuous reactivity of 2-BP. researchgate.netnih.gov
Modulation of Fatty Acid Metabolism Pathways
In addition to its well-documented effects on protein palmitoylation, 2-BP also significantly modulates core pathways of fatty acid metabolism. It was originally identified as an inhibitor of lipid metabolism nearly five decades ago. researchgate.netnih.govacs.org
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting. nih.govmdpi.com 2-BP was first recognized as an inhibitor of this process. nih.govnih.gov The CoA and carnitine esters of 2-bromopalmitate are particularly potent and specific inhibitors of mitochondrial fatty acid oxidation. nih.gov
The mechanism involves the intramitochondrial formation of 2-bromopalmitoyl-CoA, which subsequently inactivates the enzymes responsible for long-chain β-oxidation. nih.gov A secondary effect of this process is the sequestration of the intramitochondrial Coenzyme A pool. nih.gov Since other key mitochondrial enzymes, such as pyruvate (B1213749) dehydrogenase and 2-oxoglutarate dehydrogenase, also rely on this CoA pool, their activity is consequently inhibited, broadening the metabolic impact of 2-BP. nih.gov
The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation is a rate-limiting step controlled by the carnitine shuttle system. nih.govjeoct.com Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, is a key component of this shuttle. nih.govnih.gov
2-BP is a known inhibitor of CPT1. nih.gov Its active form, 2-bromopalmitoyl-CoA, inactivates a specific pool of CPT1 that is accessible to acyl-CoA esters from the cytoplasm. nih.gov This inhibition is dependent on the presence of carnitine. nih.gov By blocking CPT1, 2-BP effectively suppresses the transfer of long-chain fatty acids into the mitochondria, thereby halting their subsequent oxidation. nih.govnih.gov
Summary of Inhibitory Actions of 2-Bromohexadecanoic Acid Derivatives on Mitochondrial Metabolism
| Inhibitor Form | Target Process/Enzyme | Outcome | Reference |
|---|---|---|---|
| 2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase 1 (CPT1) | Inhibits carnitine-dependent oxidation of palmitate and palmitoyl-CoA. | nih.gov |
| 2-Bromopalmitoylcarnitine | Oxidation of Palmitoylcarnitine | Inhibits oxidation of palmitoylcarnitine, palmitate, and palmitoyl-CoA. | nih.gov |
| Intramitochondrial 2-Bromopalmitoyl-CoA | Long-chain β-oxidation enzymes | Inactivates long-chain β-oxidation. | nih.gov |
| Intramitochondrial 2-Bromopalmitoyl-CoA | Coenzyme A Pool | Sequesters intramitochondrial CoA, indirectly inhibiting pyruvate and 2-oxoglutarate dehydrogenases. | nih.gov |
Impact on Acyl-CoA Synthetase (ACS) Activity
2-Bromopentadecanoic acid, often studied as its 16-carbon analog 2-bromopalmitate (2-BP), influences the activity of Acyl-CoA synthetases (ACS), enzymes critical for the first step in fatty acid metabolism. uniprot.org ACS enzymes catalyze the conversion of fatty acids into their active form, acyl-CoAs, by attaching coenzyme A (CoA). uniprot.org This activation is essential for their subsequent involvement in metabolic pathways such as β-oxidation and lipid synthesis. nih.gov
Research indicates that 2-bromopalmitate acts as an inhibitor of fatty acyl-CoA ligase (another term for ACS). nih.govresearchgate.net In the cellular environment, 2-bromopalmitate is converted to its CoA thioester, 2-bromopalmitoyl-CoA, although this process is reported to be less efficient compared to the conversion of its unmodified counterpart, palmitate. nih.govresearchgate.net The formation of this analog-CoA conjugate is significant, as it dramatically enhances the compound's reactivity. nih.gov The inhibitory action of 2-BP on ACS contributes to its broader profile as a disruptor of lipid metabolism. nih.gov The inhibition is thought to be mediated by the electrophilic nature of the α-halo-carbonyl group, which can alkylate key cysteine residues within or near the enzyme's active site, leading to irreversible inhibition. nih.gov
Influence on Cellular Bioenergetics and Metabolism
This compound significantly disrupts cellular bioenergetics by altering the two main energy-producing pathways: mitochondrial respiration and glycolysis. nih.govnih.gov The effects have been characterized by measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation, and the extracellular acidification rate (ECAR), which reflects glycolytic flux. researchgate.netresearchgate.net
Studies in human airway epithelial cells (H441 and primary cells) have detailed the impact of 2-bromopalmitic acid (2-BrPA) on key bioenergetic parameters. researchgate.netnih.govresearchgate.net
Oxygen Consumption Rate (OCR): 2-BrPA treatment leads to a complex reprogramming of mitochondrial function. While it does not significantly alter the basal rate of oxygen consumption, it profoundly impairs the cell's ability to respond to increased energy demand. researchgate.net Specifically, it causes a near-complete inhibition of ATP-linked respiration and diminishes the maximal respiration rate by approximately 50%. researchgate.net This results in a drastic reduction of the mitochondrial reserve capacity, which is the cell's ability to generate extra ATP via oxidative phosphorylation in response to stress or increased work. nih.govresearchgate.net Although these effects suggest an increase in proton leak across the inner mitochondrial membrane, studies have found that 2-BrPA does not alter the mitochondrial membrane potential, indicating that a simple proton leak mechanism may not be the underlying cause. nih.govresearchgate.netnih.gov The inhibition of Complex II activity is thought to contribute to this diminished respiratory capacity. nih.gov
Extracellular Acidification Rate (ECAR): In parallel with its effects on mitochondria, 2-BrPA alters glycolysis. Cells treated with the compound exhibit an increased basal extracellular acidification rate, suggesting a compensatory upregulation of glycolysis to meet cellular ATP demands in the face of mitochondrial inhibition. researchgate.netresearchgate.net However, this reliance on glycolysis is fragile. When mitochondrial ATP synthesis is blocked with oligomycin, forcing cells to rely entirely on glycolysis, the glycolytic reserve capacity is found to be significantly inhibited in 2-BrPA-treated cells. researchgate.net This indicates that while basal glycolysis is elevated, the cell's ability to further increase glycolytic activity is compromised. researchgate.netresearchgate.net
Summary of Bioenergetic Effects of 2-Bromopalmitic Acid
| Parameter | Bioenergetic Measure | Effect of 2-Bromopalmitic Acid | Reference |
| Basal Respiration | Oxygen Consumption Rate (OCR) | No significant change | researchgate.net |
| ATP-Linked Respiration | Oxygen Consumption Rate (OCR) | Significantly inhibited | nih.govnih.govresearchgate.net |
| Maximal Respiration | Oxygen Consumption Rate (OCR) | Inhibited by ~50% | researchgate.net |
| Reserve Capacity | Oxygen Consumption Rate (OCR) | Greatly diminished | nih.govnih.govresearchgate.net |
| Proton Leak | Oxygen Consumption Rate (OCR) | Increased | researchgate.netnih.govresearchgate.net |
| Basal Glycolysis | Extracellular Acidification Rate (ECAR) | Increased | researchgate.netresearchgate.net |
| Glycolytic Reserve | Extracellular Acidification Rate (ECAR) | Significantly inhibited | researchgate.net |
Impact on Cellular Glucose Uptake Mechanisms
The influence of 2-brominated fatty acids, particularly the well-studied analogue 2-bromopalmitic acid (a C16 homologue of this compound), on cellular glucose uptake is primarily linked to its role as an inhibitor of fatty acid oxidation. By impeding the mitochondrial beta-oxidation of long-chain fatty acids, these compounds can induce a metabolic shift within the cell, favoring the utilization of glucose as an energy substrate.
In isolated rat cardiac myocytes, inhibitors of fatty acid oxidation, including 2-bromopalmitic acid, have been shown to significantly stimulate the oxidation of glucose. nih.gov This effect is not solely due to an increase in glycolytic flux but is also mediated by a direct impact on glucose transport into the cell. Research has demonstrated that these inhibitors can lead to a two-fold increase in the rate of 2-deoxyglucose uptake, a common method for assessing glucose transport. nih.gov The proposed mechanism suggests that the reduction in fatty acid metabolism alleviates the inhibitory effect that fatty acid oxidation products, such as acetyl-CoA and NADH, exert on key glycolytic enzymes and the pyruvate dehydrogenase complex. This, in turn, creates a higher demand for glucose, which is met by an upregulation of glucose transport at the cellular membrane. nih.gov
The stimulation of glucose utilization appears to be a multi-faceted process involving both the enhancement of glucose transport and the increased oxidation of pyruvate by the pyruvate dehydrogenase complex. nih.gov However, the effect of 2-brominated fatty acids on glucose transport can be cell-type specific. For instance, in 3T3-L1 adipocytes, 2-bromopalmitic acid was found to have no effect on glucose transport, highlighting that the metabolic reprogramming induced by these compounds can vary between different cellular contexts. nih.gov
The following table summarizes key research findings on the impact of 2-bromopalmitic acid on cellular glucose uptake mechanisms.
Interactive Data Table: Research Findings on 2-Bromopalmitic Acid and Glucose Uptake
| Cell Type | Compound | Concentration | Observed Effect on Glucose Uptake/Metabolism | Proposed Mechanism | Reference |
| Isolated Rat Myocytes | 2-Bromopalmitic Acid (2-BPA) | 60 µM (for 50% inhibition of palmitate oxidation) | Stimulated oxidation of glucose; Two-fold increase in [U-14C]-2-deoxyglucose uptake | Inhibition of fatty acid oxidation leading to stimulation of both glucose transport and pyruvate oxidation. | nih.gov |
| 3T3-L1 Adipocytes | 2-Bromopalmitic Acid (Br-C16) | Not specified | No effect on glucose transport | The mechanism of fatty acid oxidation inhibition did not translate to an effect on glucose transport in this cell line. | nih.gov |
Mechanisms of Proton Leak Modulation
The effect of 2-brominated fatty acids on mitochondrial respiration and proton leak is complex and appears to be mediated by mechanisms other than direct protonophoric activity. Studies on the closely related compound, 2-bromopalmitic acid, in human airway epithelial cells have shown that it inhibits ATP-linked oxygen consumption and the reserve capacity of the mitochondria. nih.govresearchgate.net While a decrease in ATP-linked respiration can be suggestive of an increased proton leak across the inner mitochondrial membrane, further investigation has revealed a more nuanced mechanism. nih.govresearchgate.netresearchgate.net
Crucially, treatment with 2-bromopalmitic acid did not result in an altered mitochondrial membrane potential. nih.govresearchgate.net This finding is inconsistent with a classical proton leak mechanism, where an increased influx of protons into the mitochondrial matrix would be expected to dissipate the membrane potential. The data, therefore, suggest that the observed inhibition of ATP-linked oxygen consumption is not due to a direct uncoupling effect. nih.govresearchgate.net
Instead, the primary mechanism identified for the observed respiratory inhibition is the significant inhibition of Complex II (succinate dehydrogenase) of the electron transport chain. nih.govresearchgate.net The activity of other respiratory complexes, namely Complex I, III, and IV, remained unchanged. nih.govresearchgate.net By inhibiting Complex II, 2-bromopalmitic acid disrupts the flow of electrons through the electron transport chain, which in turn reduces oxygen consumption and the cell's capacity to generate ATP. This inhibition of a key respiratory enzyme provides a more accurate explanation for the bioenergetic defects observed than a direct modulation of proton leak.
The following table details the research findings regarding the impact of 2-bromopalmitic acid on mitochondrial function, clarifying the mechanism of action.
Interactive Data Table: Research Findings on 2-Bromopalmitic Acid and Mitochondrial Function
| Cell Type | Compound | Key Findings | Conclusion on Proton Leak | Identified Mechanism | Reference |
| H441 Human Airway Epithelial Cells | 2-Bromopalmitic Acid (2-BrPA) | Inhibited ATP-linked oxygen consumption and reserve capacity. | Proton leak does not underlie the inhibited ATP-linked oxygen consumption. | Significant inhibition of mitochondrial Complex II activity. | nih.govresearchgate.net |
| Primary Human Airway Epithelial Cells | 2-Bromopalmitic Acid (2-BrPA) | No alteration in mitochondrial membrane potential. | Not a direct proton leak modulator. | Disruption of bioenergetics through inhibition of a key respiratory complex. | nih.govresearchgate.net |
Role of 2 Bromopentadecanoic Acid in Specific Biological Processes
Modulation of Microbial and Parasitic Biology4.2.1. Inhibition of Bacterial Conjugation via Traffic ATPase (TrwD) 4.2.2. Alterations in Toxoplasma gondii Gliding Motility and Host Cell Invasion 4.2.3. Impact on Parasite Morphology and Replication in In Vitro Models
Further research is required to determine if 2-Bromopentadecanoic acid exhibits biological activities similar to its more studied counterpart, 2-Bromohexadecanoic acid, or if it possesses unique properties. Until such studies are conducted, a detailed and scientifically accurate account of its specific roles in these intricate biological processes cannot be provided.
Interactions with Fatty Acid Binding Proteins (FABPs)
Information regarding the direct interaction of this compound with FABPs is not present in the available scientific literature. Research in this area has concentrated on other related compounds, such as 2-bromohexadecanoic acid (2-bromopalmitate).
There is no available research that analyzes the specific binding site of this compound within any FABP structure. Such an analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy to determine the precise orientation of the ligand and its contacts with amino acid residues in the binding pocket. Without experimental data, any description of the binding site for this specific compound would be purely speculative.
Similarly, a search for molecular dynamics (MD) simulations to elucidate the entry, exit, and exchange mechanisms of this compound with FABPs yielded no results. MD simulations are powerful tools for understanding the dynamic nature of protein-ligand interactions, but they have not yet been applied to this particular fatty acid analog in the context of FABPs, according to available literature.
Advanced Research Methodologies Employing 2 Bromopentadecanoic Acid
Target Identification and Proteomic Profiling
Target identification and proteomic profiling are crucial for understanding the molecular interactions of a compound within a biological system. These approaches aim to identify the specific proteins that a molecule like 2-bromopentadecanoic acid binds to, thereby elucidating its mechanism of action.
Application of Click-Enabled Analogues for Activity-Based Proteomics
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize the active state of enzymes in complex biological samples. This method often employs "click-enabled" analogues of a molecule of interest. For this compound, this would involve synthesizing an analogue containing a bioorthogonal handle, such as an alkyne or an azide (B81097) group. This "clickable" probe can then be introduced to a biological system, where it covalently binds to its protein targets. The bioorthogonal handle allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a highly specific click chemistry reaction. This enables the visualization and enrichment of the targeted proteins for further analysis.
While this methodology has been successfully applied to other 2-bromo fatty acids to identify their cellular targets, specific studies detailing the synthesis and application of a click-enabled this compound analogue for ABPP are not readily found in current research literature.
Mass Spectrometry-Based Characterization of Protein Targets
Following the enrichment of protein targets, typically through methods like ABPP, mass spectrometry (MS) is employed for their identification and characterization. In a typical workflow, the enriched proteins are digested into smaller peptides, which are then analyzed by a mass spectrometer. The resulting mass spectra provide information about the mass-to-charge ratio of the peptides, and fragmentation data can reveal their amino acid sequences. By searching these sequences against a protein database, the identity of the proteins that interacted with the probe can be determined.
This MS-based approach allows for the creation of a comprehensive profile of the protein targets of a compound. Although a powerful tool, detailed proteomic studies and the resulting lists of protein targets specifically for this compound are not currently available in published research. For its close analogue, 2-bromopalmitate, mass spectrometry has identified numerous targets, including enzymes involved in lipid metabolism and protein palmitoylation. nih.govacs.org
In Vitro and In Vivo Model Systems for Mechanistic Elucidation
To understand the functional consequences of a compound's interaction with its targets, researchers utilize various model systems, from cell lines to whole organisms.
Use in Cell-Based Assays (e.g., HeLa cells, Fibroblast lines)
Cell-based assays are fundamental tools for investigating the cellular effects of a compound. Cell lines such as HeLa cells or various fibroblast lines are often used due to their robustness and well-characterized biology. In the context of this compound, these assays could be used to assess its impact on cell viability, proliferation, signaling pathways, or lipid metabolism. For instance, researchers could treat these cells with this compound and measure changes in the levels of specific lipids or the activity of enzymes involved in fatty acid metabolism. However, specific studies documenting the effects of this compound in HeLa cells or fibroblast lines are not prevalent in the scientific literature.
Application in Ex Vivo Tissue Studies
Ex vivo studies, which are conducted on tissues or organs that have been removed from an organism, provide a bridge between in vitro and in vivo research. These studies allow for the investigation of a compound's effects in a more complex, multicellular environment while maintaining experimental control. For example, tissue slices from the liver, adipose tissue, or brain could be incubated with this compound to study its effects on tissue-specific metabolic pathways or cellular functions. At present, there is a lack of published ex vivo studies that have specifically utilized this compound.
Tracer Studies in Animal Models for Lipid Metabolism Assessment
Tracer studies in animal models are a cornerstone of metabolic research. These studies involve administering a labeled version of a molecule, such as one containing stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, or ³H), to an animal. By tracking the distribution and transformation of the labeled molecule in different tissues and metabolic pathways, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion (ADME).
A isotopically labeled version of this compound could be used as a tracer to investigate its impact on fatty acid uptake, transport, and oxidation in various organs. Such studies would be invaluable for understanding its physiological and potential pathophysiological roles. However, specific tracer studies in animal models employing labeled this compound to assess lipid metabolism have not been reported in the accessible scientific literature.
Structural Biology Approaches
Structural biology provides a three-dimensional view of molecular interactions, which is fundamental for understanding biological function. In the context of fatty acid research, techniques like X-ray crystallography and computational modeling are invaluable for elucidating how fatty acids, and their brominated analogues, bind to proteins.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. researchgate.netresearchgate.net In this method, a crystallized protein is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule. researchgate.net This map allows researchers to model the positions of the individual atoms and understand the protein's structure in high detail.
While a crystal structure for a this compound-protein complex is not publicly available, a study on its close analogue, 2-bromohexadecanoic acid, complexed with human heart-type fatty acid-binding protein (h-FABP) offers significant insights. In this research, crystals of h-FABP initially bound to palmitic acid were soaked in a solution containing 2-bromohexadecanoic acid. The subsequent crystallographic analysis revealed that the brominated fatty acid displaced the original palmitic acid molecule within the protein's binding cavity. nih.gov This experiment demonstrated the feasibility of ligand exchange even within the tightly packed environment of a crystal, providing valuable information about the dynamics of fatty acid entry and exit from fatty acid-binding proteins (FABPs). nih.govresearchgate.net The bromine atom, being electron-dense, can aid in the precise determination of the ligand's orientation within the protein's binding pocket.
Interactive Table: Crystallographic Data for 2-Bromohexadecanoic Acid-h-FABP Complex
| Parameter | Value | Reference |
| PDB ID | 8GEW | nih.gov |
| Protein | Human Heart-type Fatty Acid-Binding Protein (h-FABP) | nih.gov |
| Ligand | 2-Bromohexadecanoic Acid | nih.gov |
| Method | X-ray Diffraction | nih.gov |
| Resolution | 0.97 Å | nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). csic.es This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize a protein-ligand complex.
In a notable study, molecular docking was used to investigate the interaction between 2-bromopalmitic acid (2-bromohexadecanoic acid) and the bacterial conjugative traffic ATPase TrwD. csic.es The results predicted that 2-bromopalmitic acid binds to a pocket at the interface between the N-terminal domain and the linker region of the TrwD protein. researchgate.net Interestingly, the orientation of the brominated fatty acid differed from that of its non-brominated counterpart, palmitic acid. The carboxylic group of 2-bromopalmitic acid was predicted to be buried inside the pocket, with the bromine atom stabilized by electrostatic interactions with basic residues in the binding site. researchgate.net This computational approach provided a molecular hypothesis for the inhibitory effect of 2-bromopalmitic acid on the ATPase activity of TrwD, highlighting how the addition of a bromine atom can alter the binding mode of a fatty acid. csic.es
Interactive Table: Molecular Docking Findings for 2-Bromopalmitic Acid
| Parameter | Finding | Reference |
| Protein Target | TrwD ATPase | csic.es |
| Ligand | 2-Bromopalmitic Acid | researchgate.net |
| Predicted Binding Site | Pocket at the interface of the N-terminal and linker domains | researchgate.net |
| Key Interaction | Bromine atom stabilized by basic residues | researchgate.net |
| Predicted Outcome | Altered binding mode compared to palmitic acid | researchgate.net |
Emerging Research Directions and Non Biological Applications
Development as a Research Tool for Lipid Signaling Studies
2-brominated fatty acids, particularly 2-bromohexadecanoic acid (2-BP), have been established as important tools for investigating the complex world of lipid metabolism and signaling. evitachem.comnih.gov Introduced decades ago as a non-selective inhibitor of lipid metabolism, 2-BP has re-emerged as a widely used general inhibitor of protein S-palmitoylation. nih.govnih.gov Palmitoylation is a reversible post-translational lipid modification of proteins that is crucial for regulating their trafficking, localization, and function.
As a non-metabolizable analog of palmitic acid, 2-BP serves as a potent inhibitor of fatty acid oxidation. nih.govebi.ac.uksigmaaldrich.comresearchgate.net Its mechanism of action involves the direct and irreversible inhibition of the enzymatic activity of DHHC (Asp-His-His-Cys) protein acyltransferases (PATs), the enzymes that catalyze S-palmitoylation. nih.govnih.govsigmaaldrich.comselleckchem.com Studies using clickable analogs of 2-BP have shown that it is converted in cells to 2-bromopalmitoyl-CoA, which then covalently modifies PAT enzymes. nih.govnih.gov
However, research also indicates that 2-BP is a promiscuous inhibitor, targeting a wide range of membrane-associated enzymes beyond PATs, often by alkylating cysteine residues in or near their active sites. nih.gov Its identified targets include transporters and numerous palmitoylated proteins, with no observed preference for CoA-dependent enzymes. nih.gov This broad reactivity, while a limitation for therapeutic development, makes it a useful probe for identifying and studying proteins involved in fatty acid metabolism and for exploring the consequences of disrupting these pathways in a research setting. nih.govnih.gov
Exploration in Materials Science
The unique chemical structure of 2-brominated fatty acids has recently attracted interest in the field of materials science, particularly for the synthesis and stabilization of advanced nanomaterials like perovskite nanocrystals.
All-inorganic cesium lead halide perovskite nanocrystals (CsPbX₃, where X = Cl, Br, or I) are promising materials for optoelectronic applications such as LEDs and solar cells due to their high defect tolerance and tunable optical properties. acs.org However, their long-term stability and performance are often hindered by defects, such as halide vacancies, on their surfaces. acs.orgnih.gov The conventional ligands used to stabilize these nanocrystals, oleic acid (OA) and oleylamine (B85491) (OLA), can dynamically adsorb and desorb from the nanocrystal surface, leading to the formation of these performance-degrading vacancies. acs.org
To address this challenge, 2-bromohexadecanoic acid (BHA) has been introduced as a novel bidentate auxiliary ligand to more effectively passivate these surface defects. acs.orgnih.govfigshare.com It is proposed that the BHA molecule anchors to the perovskite surface in a bidentate fashion: the carboxyl oxygen atom interacts with unsaturated Pb²⁺ ions, while the adjacent bromine atom can simultaneously occupy a halogen vacancy on the nanocrystal surface. acs.orgacs.org This dual interaction enhances the binding strength of the ligand, reducing the likelihood of it detaching from the surface and thereby providing superior passivation compared to conventional ligands. acs.orgresearchgate.net This improved passivation minimizes surface defects that act as traps for charge carriers and lead to non-radiative recombination. acs.org
The enhanced surface passivation provided by 2-bromohexadecanoic acid (BHA) directly translates to significant improvements in the optical properties of perovskite nanocrystals. acs.org Specifically, its use as a co-ligand has been shown to dramatically increase both the photoluminescence quantum yield (PLQY) and the photostability of the nanomaterials. acs.orgnih.gov
In a study where 20% of the standard oleic acid ligand was substituted with BHA to synthesize CsPbBr₃ nanocrystals, the resulting BHA-CsPbBr₃ NCs exhibited a near-unity PLQY of 97%. acs.orgnih.govacs.org This is a substantial improvement over nanocrystals synthesized with only conventional ligands. Furthermore, the photostability was markedly enhanced. The BHA-modified nanocrystals retained 42.19% of their initial photoluminescence intensity after 48 hours of continuous exposure to ultraviolet light. acs.orgnih.govacs.org
The mechanism for this improvement is linked to the suppression of non-radiative recombination pathways. Time-resolved photoluminescence decay measurements revealed that the average PL lifetime (τavg) increased from 21.94 ns for pristine CsPbBr₃ nanocrystals to 36.61 ns for the BHA-passivated nanocrystals. acs.org This longer lifetime indicates that the excited state is more stable and less prone to decay through non-emissive pathways, which is consistent with a surface that has fewer electronic trap states. acs.org
Table 1: Optical Properties of CsPbBr₃ Nanocrystals With and Without 2-Bromohexadecanoic Acid (BHA) Ligand
| Property | Pristine CsPbBr₃ NCs (OA/OLA ligands) | BHA-CsPbBr₃ NCs (BHA/OA/OLA ligands) |
| Photoluminescence Quantum Yield (PLQY) | Lower (exact value not specified) | 97% |
| Photostability (Intensity after 48h UV) | Significantly lower | 42.19% of original |
| Average Photoluminescence Lifetime (τavg) | 21.94 ns | 36.61 ns |
Data sourced from a study on 2-bromohexadecanoic acid as an auxiliary ligand. acs.org
Future Perspectives in Chemical Biology and Drug Discovery Research (Pre-clinical Focus)
The biological activities of 2-brominated fatty acids, primarily studied through the analog 2-bromohexadecanoic acid, suggest several avenues for future preclinical research in chemical biology and drug discovery. The compound's ability to inhibit key metabolic and signaling pathways makes it a valuable chemical probe and a starting point for therapeutic design.
One area of interest is in oncology. Palmitoylation is frequently dysregulated in cancers, and inhibitors like 2-bromohexadecanoic acid have been used to probe these dependencies. For instance, it has been shown to decrease the formation of cancer stem cell (CSC) spheres in liver cancer models, suggesting a role for palmitoylation in maintaining stemness. researchgate.net Furthermore, it has been implicated in inducing a specific type of inflammatory cell death known as pyroptosis by inhibiting the palmitoylation of Gasdermin E (GSDME), a key protein in this pathway. selleckchem.commedchemexpress.com Harnessing pyroptosis is an emerging strategy in cancer therapy to enhance anti-tumor immunity. researchgate.net
The compound is also recognized as an agonist for the PPARδ (peroxisome proliferator-activated receptor delta), a nuclear receptor that plays a role in lipid metabolism and is a target for metabolic diseases. sigmaaldrich.com While the broad reactivity and non-specificity of 2-bromohexadecanoic acid currently limit its direct development as a drug, it serves as a critical lead compound. nih.govresearchgate.net Future research will likely focus on developing more specific derivatives that target individual DHHC enzymes or other specific proteins with higher selectivity. Such second-generation compounds could overcome the limitations of the original molecule and hold greater promise as targeted therapeutic agents for metabolic disorders, inflammatory diseases, and cancer. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromopentadecanoic acid with high purity?
- Methodological Answer : Synthesis typically involves bromination of pentadecanoic acid using reagents like or in anhydrous conditions. Key variables include reaction temperature (40–60°C), solvent choice (e.g., dichloromethane or diethyl ether), and stoichiometric control to minimize di-brominated byproducts. Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical. Analytical validation using -NMR and GC-MS ensures purity >95% .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- -NMR : Identifies the bromine-induced deshielding at C-2 (δ ~4.1–4.3 ppm for the α-proton) and confirms chain length via methylene/methyl group signals.
- FT-IR : Detects carboxylic acid O-H stretches (~2500–3300 cm) and C-Br bonds (~550–650 cm).
- GC-MS : Validates molecular weight (M at m/z 322) and fragmentation patterns. Cross-referencing with databases like NIST ensures accuracy .
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For cell-based studies, pre-dissolution in DMSO (≤0.1% v/v) is recommended to avoid cytotoxicity. Solubility in lipid-rich environments facilitates membrane permeability studies, but pH adjustments (e.g., sodium salt formation) may enhance aqueous compatibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported LogP values for this compound across studies?
- Methodological Answer : LogP variations arise from measurement techniques (shake-flask vs. HPLC-derived) or impurities. To resolve discrepancies:
- Standardize protocols : Use HPLC with a C18 column (mobile phase: methanol/water) and calibrate with reference standards.
- Validate computationally : Compare experimental LogP with predictions from software like ChemAxon or ACD/Labs.
- Assess purity : Trace impurities (e.g., unreacted starting material) can skew results; quantify via -NMR or LC-MS .
Q. What strategies mitigate side reactions during the bromination of pentadecanoic acid?
- Methodological Answer :
- Controlled reagent addition : Slow addition of prevents exothermic side reactions.
- Inert atmosphere : Use or argon to avoid oxidation of intermediates.
- Temperature modulation : Maintain ≤60°C to suppress β-hydride elimination.
- Catalyst screening : Lewis acids like ZnCl enhance regioselectivity at C-2. Post-reaction quenching with ice-water minimizes hydrolysis .
Q. In metabolic studies, how does the bromine atom at C-2 affect the β-oxidation pathway of pentadecanoic acid?
- Methodological Answer : The bromine atom introduces steric hindrance, potentially blocking acyl-CoA dehydrogenase activity during β-oxidation. To study this:
- In vitro assays : Use mitochondrial lysates and track metabolite accumulation (e.g., brominated acyl-carnitines) via LC-MS.
- Isotope tracing : -labeled this compound reveals truncation points in oxidation.
- Structural modeling : Molecular docking simulations predict enzyme-substrate binding affinities .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data for this compound in different cell lines?
- Methodological Answer :
- Normalize conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Control for solubility : Verify compound stability in culture media via HPLC.
- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses across cell lines to identify pathway-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
